2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H16FNO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Scientific Research Applications
2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .
Mechanism of Action
Target of action
The compound “2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride” belongs to the class of piperidines . Piperidines are often used in medicinal chemistry due to their ability to mimic a variety of natural bioactive compounds. They are known to interact with a wide range of biological targets, including various enzymes, receptors, and ion channels .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Piperidines can be involved in a variety of biological processes depending on their specific structure and the targets they interact with .
Pharmacokinetics
Piperidines in general are known for their good bioavailability and ability to cross the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The interaction with sEH results in the conversion of EETs to less biologically active dihydroxyeicosatrienoic acids, thereby modulating inflammatory responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of genes involved in inflammatory responses, thereby altering the cellular environment and potentially reducing inflammation . Additionally, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of epoxyeicosatrienoic acids to dihydroxyeicosatrienoic acids . This inhibition leads to an accumulation of EETs, which have anti-inflammatory properties. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects may be observed, including respiratory distress and other systemic toxicities . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase, influencing the metabolism of epoxyeicosatrienoic acids . The compound’s impact on metabolic flux and metabolite levels is significant, as it modulates the balance between pro-inflammatory and anti-inflammatory mediators. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation. These interactions are essential for the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-fluoroethyl bromide.
Alkylation: Piperidine is alkylated with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate to form 1-(2-fluoroethyl)piperidine.
Carboxylation: The resulting 1-(2-fluoroethyl)piperidine is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety, forming 2-(1-(2-fluoroethyl)piperidin-4-yl)acetic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but contains a phenyl group instead of a fluoroethyl group.
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
2-(1-(2-Fluoroethyl)piperidin-4-yl)acetic acid hydrochloride is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)piperidin-4-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c10-3-6-11-4-1-8(2-5-11)7-9(12)13;/h8H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIABSHLJQYMVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CCF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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